molecular formula C11H8N2OS B8401644 6-Allyloxy-benzothiazole-2-carbonitrile

6-Allyloxy-benzothiazole-2-carbonitrile

Cat. No.: B8401644
M. Wt: 216.26 g/mol
InChI Key: FUMCBQRRIRNMGH-UHFFFAOYSA-N
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Description

6-Allyloxy-benzothiazole-2-carbonitrile is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a benzothiazole core substituted with a cyano group at the 2-position and an allyloxy group at the 6-position. The electron-withdrawing nitrile group is a versatile handle for further chemical transformations, while the allyl ether moiety can participate in various reactions, making this molecule a valuable scaffold for constructing more complex structures. Researchers utilize this compound and its analogues as key intermediates in the exploration of novel pharmacologically active agents. Based on its structure, its primary research value lies in its potential as a precursor for the synthesis of molecules with potential herbicidal activity or other biological properties. The related compound, 6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS#: 939-69-5), is a known precursor with a melting point of 212-215°C . The incorporation of an allyloxy group, as seen in the structurally similar 6-(Allyloxy)-1-benzothiophene-2-carbonitrile (CAS#: 947590-62-7), enhances the molecule's utility in synthesis . Applications & Research Value This compound serves primarily as a synthetic intermediate. Its core structure is relevant in the development of compounds for agrochemical and pharmaceutical screening. The molecular framework is a common feature in compounds investigated for their biological activities. Handling & Safety For research purposes only. Not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

6-prop-2-enoxy-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C11H8N2OS/c1-2-5-14-8-3-4-9-10(6-8)15-11(7-12)13-9/h2-4,6H,1,5H2

InChI Key

FUMCBQRRIRNMGH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Features

The biological and chemical properties of benzothiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position) Key Structural Features Notable Properties
6-Allyloxy-benzothiazole-2-carbonitrile Allyloxy (6) Bulky allyl group; electron-donating oxygen Potential for enhanced metabolic stability and selective interactions
6-Methylbenzo[d]thiazole-2-carbonitrile Methyl (6) Compact methyl group; lipophilic Lower steric hindrance; yield: 13–15% in synthesis
6-Hydroxybenzo[d]thiazole-2-carbonitrile Hydroxy (6) Polar hydroxyl group; acidic proton High solubility in polar solvents; similarity score: 0.76
4-Methoxybenzo[d]thiazole-2-carbonitrile Methoxy (4) Electron-donating methoxy at position 4 Altered electronic ring distribution vs. 6-substituted analogs
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile Fused xanthone-thiazole system Complex bicyclic structure Enhanced rigidity; potential for unique bioactivity

Key Research Findings

  • Steric Influence : The allyloxy group’s bulk may reduce metabolic degradation in vivo, a critical advantage over smaller substituents like methyl .
  • Positional Isomerism : Substitution at position 4 (e.g., 4-methoxy) versus 6 alters electronic distribution, affecting binding affinity in biological targets .

Q & A

Q. What are the common synthetic routes for preparing 6-Allyloxy-benzothiazole-2-carbonitrile, and what are the critical reaction parameters to consider?

  • Methodological Answer : A key route involves functionalizing the benzothiazole core via nucleophilic substitution or cyclization. For allyloxylation, reacting 6-hydroxy-benzothiazole-2-carbonitrile with allyl bromide in the presence of a base (e.g., sodium ethoxide or KOH) under controlled pH and temperature (40–60°C) is typical. Cyclization steps may require refluxing in polar aprotic solvents like DMF . Critical parameters include reaction time (6–12 hours), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation .
  • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
AllyloxylationAllyl bromide, NaOEt, 50°C13–15% Competing side reactions (e.g., over-alkylation)
CyclizationDMF, 100°C, 8h~20% Purification due to byproduct formation

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : The allyloxy group shows characteristic protons at δ 4.5–5.5 ppm (CH₂=CH-CH₂-O), while the benzothiazole ring protons appear as aromatic multiplets (δ 7.0–8.5 ppm). The cyano group (C≡N) is confirmed via a sharp IR peak at ~2200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₈N₂OS: 216.0425). Deviations >2 ppm indicate impurities .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can researchers address low yields in the allyloxylation step during synthesis?

  • Methodological Answer : Low yields (e.g., 13–15% ) often arise from incomplete substitution or side reactions. Strategies include:
  • Optimizing Base : Switching from NaOEt to K₂CO₃ improves nucleophilicity .
  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems (water/toluene) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield by 10–15% .

Q. What strategies resolve contradictions in spectroscopic data for substituted benzothiazole carbonitriles?

  • Methodological Answer : Discrepancies between expected and observed data (e.g., NMR splitting patterns) may stem from tautomerism or rotational isomerism. Solutions include:
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the allyloxy group) by analyzing peak splitting at −20°C to 80°C .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., allyloxy vs. propargyloxy substitution) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict spectroscopic properties and validate experimental data .

Q. What are effective protocols for functionalizing this compound to explore structure-activity relationships?

  • Methodological Answer :
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the benzothiazole 4-position introduces nitro groups for bioactivity studies. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives adds triazole moieties for material science applications .
  • Photophysical Modifications : Conjugation with fluorophores (e.g., styryl groups) via Heck coupling enhances fluorescence quantum yield for imaging studies .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct a pre-experiment risk assessment for cyanide exposure (e.g., ventilation, PPE) .
  • Waste Disposal : Neutralize reaction residues with FeSO₄ to detoxify cyanide before disposal .
  • Storage : Store in amber vials at −20°C under argon to prevent degradation .

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